molecular formula C31H27NO4 B13983720 Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid

Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid

Cat. No.: B13983720
M. Wt: 477.5 g/mol
InChI Key: BAFGGIURIPOBEL-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is a compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and high-yield production of Fmoc-protected amino acids .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides with the desired sequence and structure, as well as substituted biphenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide chains through SPPS .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is used in the design and synthesis of peptide-based pharmaceuticals. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The biphenyl moiety provides additional stability and can participate in π-π interactions, enhancing the overall stability of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is unique due to its specific biphenyl moiety, which provides additional stability and potential for π-π interactions. This makes it particularly useful in the synthesis of stable and complex peptides .

Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m0/s1

InChI Key

BAFGGIURIPOBEL-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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